![molecular formula C14H9Cl2F3N2O B2400577 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 338407-76-4](/img/structure/B2400577.png)
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide, also known as CPT-11, is a chemotherapeutic agent used in the treatment of certain types of cancer. It is a prodrug of the active metabolite SN-38, which has been found to have significant antitumor activity in preclinical studies. CPT-11 is an inhibitor of topoisomerase I, a key enzyme in DNA replication and repair. This inhibition leads to the inhibition of DNA synthesis, resulting in cell death. CPT-11 has been used in combination with other chemotherapeutic agents for treatment of a variety of cancers, including colorectal cancer, non-small cell lung cancer, and small cell lung cancer.
Mechanism of Action
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is an inhibitor of topoisomerase I, a key enzyme in DNA replication and repair. This inhibition leads to the inhibition of DNA synthesis, resulting in cell death. 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been found to be effective in combination with other chemotherapeutic agents, as it has been shown to increase the efficacy of these agents.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been found to have significant antitumor activity in preclinical studies. In clinical studies, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been found to be effective in the treatment of colorectal cancer, non-small cell lung cancer, and small cell lung cancer. 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been found to be well tolerated in clinical studies, with the most common side effects being nausea, vomiting, diarrhea, and anorexia.
Advantages and Limitations for Lab Experiments
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a relatively easy compound to synthesize, and it is also easy to obtain commercially. 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been found to be effective in preclinical and clinical studies, making it a useful tool for cancer research. However, the use of 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide in laboratory experiments is limited by its toxicity and potential for drug interactions.
Future Directions
There are several potential future directions for research on 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide. These include further studies on its mechanism of action, the development of novel formulations and delivery systems, and the exploration of combination therapies with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential for 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide to be used in the treatment of other types of cancer. Finally, research is needed to investigate the potential for 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide to be used as an adjuvant therapy in combination with other treatments, such as immunotherapy.
Synthesis Methods
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is synthesized from 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid, which is reacted with 2-chlorophenol in the presence of anhydrous sodium carbonate. The reaction is carried out in a mixture of dimethylformamide and acetonitrile, and the product is isolated by column chromatography. The synthesis of 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is straightforward and can be carried out in a few steps.
Scientific Research Applications
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been studied extensively in preclinical and clinical studies. In preclinical studies, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been found to have significant antitumor activity in a variety of cancer cell lines. It has also been shown to be effective in combination with other chemotherapeutic agents in preclinical studies. In clinical studies, 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been found to be effective in the treatment of colorectal cancer, non-small cell lung cancer, and small cell lung cancer.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-3-1-2-7(4-9)11(13(20)22)12-10(16)5-8(6-21-12)14(17,18)19/h1-6,11H,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHDOOIJJSHQST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
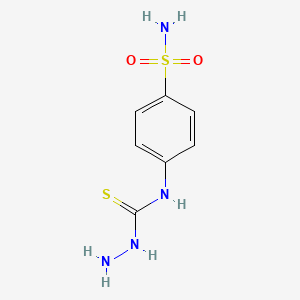
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)

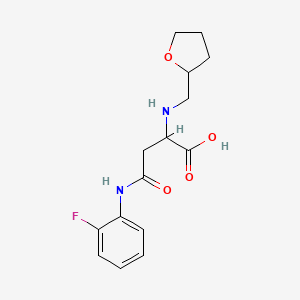
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)

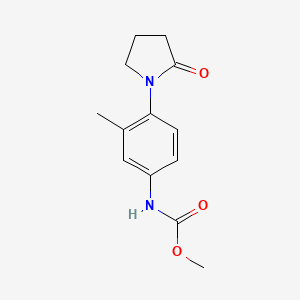
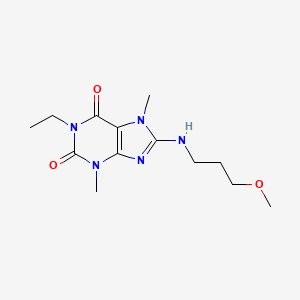
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
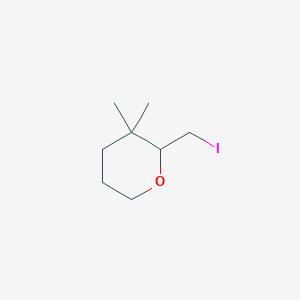

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)